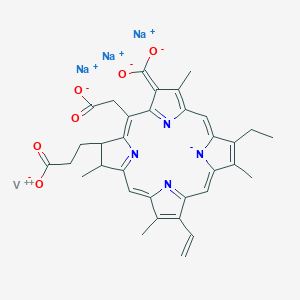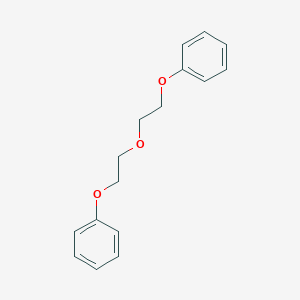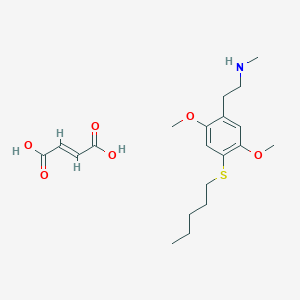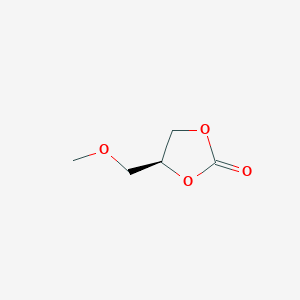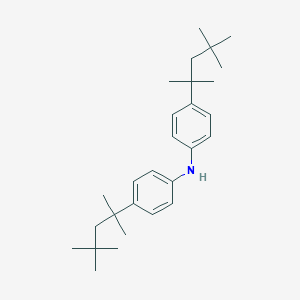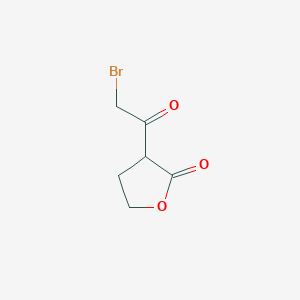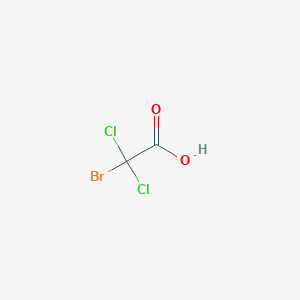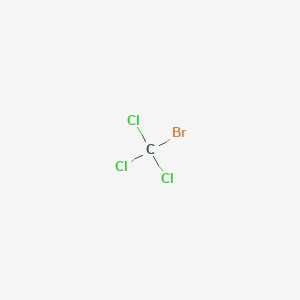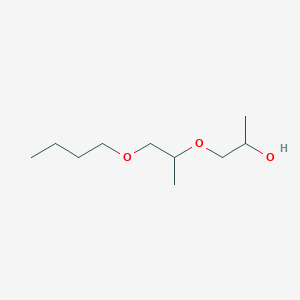
5-(bromomethyl)-1-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(bromomethyl)-1-methylquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research. It is a quinoline derivative that has been synthesized for various purposes, including drug development, medicinal chemistry, and material science.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-1-methylquinolin-2(1H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to exert antimicrobial activity by disrupting the bacterial cell wall and membrane. Additionally, 5-(bromomethyl)-1-methylquinolin-2(1H)-one has been reported to inhibit the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects
5-(bromomethyl)-1-methylquinolin-2(1H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce DNA damage and inhibit DNA synthesis in cancer cells. The compound has also been shown to inhibit the growth of bacterial and fungal strains. Moreover, 5-(bromomethyl)-1-methylquinolin-2(1H)-one has been reported to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(bromomethyl)-1-methylquinolin-2(1H)-one is its ability to exhibit various biological activities, making it a versatile compound for scientific research. The compound is also relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of 5-(bromomethyl)-1-methylquinolin-2(1H)-one is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
For the use of 5-(bromomethyl)-1-methylquinolin-2(1H)-one include the development of new anticancer drugs, the use of the compound as a fluorescent probe for DNA detection and imaging, and the synthesis of other compounds with potential biological activities.
Synthesis Methods
The synthesis of 5-(bromomethyl)-1-methylquinolin-2(1H)-one involves the reaction between 5-amino-1-methylquinolin-2(1H)-one and bromomethyl acetate in the presence of a base. The reaction yields the desired product with a yield of 65-70%. The purity of the compound can be improved by recrystallization or column chromatography.
Scientific Research Applications
5-(bromomethyl)-1-methylquinolin-2(1H)-one has been extensively used in scientific research. It has been reported to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The compound has also been used as a fluorescent probe for DNA detection and imaging. Moreover, 5-(bromomethyl)-1-methylquinolin-2(1H)-one has been employed in the synthesis of other compounds with potential biological activities.
properties
CAS RN |
133032-60-7 |
|---|---|
Product Name |
5-(bromomethyl)-1-methylquinolin-2(1H)-one |
Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
5-(bromomethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-13-10-4-2-3-8(7-12)9(10)5-6-11(13)14/h2-6H,7H2,1H3 |
InChI Key |
ONFPQUPIBGQIRZ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=CC2=C(C=CC=C21)CBr |
Canonical SMILES |
CN1C(=O)C=CC2=C(C=CC=C21)CBr |
synonyms |
2(1H)-Quinolinone,5-(bromomethyl)-1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



